REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1.CO>C1COCC1>[I:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][OH:7])=[C:4]([C:11]([F:12])([F:13])[F:14])[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
|
Name
|
Intermediate 31
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
ADDITION
|
Details
|
was added 1.0 M borane-tetrahydrofuran complex (100 ml, 100 mmol, Aldrich) dropwise
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a mobile oil
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (200 ml) and 2 N aqueous HCl (100 ml)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase washed with 2 N aqueous sodium hydroxide (100 ml), brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C=C1)CO)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |